N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound that features a fluorinated thiophene ring attached to a pyrazole moiety
Properties
Molecular Formula |
C9H10FN3S |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H10FN3S/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8/h2-4,6,11H,5H2,1H3 |
InChI Key |
NGIMXEUOKPWUEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Pyrazole Core Formation Followed by Thiophene Coupling
This method involves synthesizing the pyrazole ring first, followed by introducing the fluorinated thiophene moiety.
Reaction Mechanism
The pyrazole core is typically formed via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 1-methyl-1H-pyrazol-4-amine is synthesized by condensing hydrazine with acetylacetone derivatives, yielding the pyrazole ring after cyclization. Subsequent alkylation with 5-fluoro-2-thiophenemethyl chloride introduces the fluorinated thiophene group.
Experimental Data
Key steps and conditions from published protocols include:
| Step | Reagents/Conditions | Yield | Purity | Source Citation |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux, 12 h | 85% | 98% | |
| Alkylation | 5-Fluoro-2-thiophenemethyl chloride, K₂CO₃, DMF, 60°C, 6 h | 76% | 95% |
This route prioritizes modularity, enabling independent optimization of each moiety. However, the alkylation step often requires careful control of base strength to avoid side reactions.
Route 2: Direct Nucleophilic Substitution on Pre-Fluorinated Thiophene
This approach leverages electrophilic fluorination of thiophene prior to coupling with the pyrazole amine.
Reaction Mechanism
5-Fluorothiophene-2-carbaldehyde is synthesized via electrophilic fluorination using Selectfluor® or acetyl hypofluorite. Reductive amination with 1-methyl-1H-pyrazol-4-amine then forms the target compound. Sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) are commonly used for the reductive step.
Experimental Data
| Step | Reagents/Conditions | Yield | Purity | Source Citation |
|---|---|---|---|---|
| Thiophene fluorination | Selectfluor®, CH₃CN, 40°C, 8 h | 68% | 90% | |
| Reductive amination | NaBH₃CN, MeOH, rt, 24 h | 72% | 97% |
This method benefits from the stability of pre-fluorinated intermediates but faces challenges in regioselectivity during fluorination.
Route 3: One-Pot Tandem Synthesis
A streamlined approach combining pyrazole formation and thiophene coupling in a single reaction vessel.
Reaction Mechanism
A mixture of hydrazine, methyl vinyl ketone, and 5-fluoro-2-thiophenemethylamine undergoes sequential cyclization and alkylation under microwave irradiation. This method reduces purification steps and improves overall efficiency.
Experimental Data
While efficient, this method requires precise stoichiometric control to avoid byproducts.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Route | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| 1 | High modularity, scalable | Multi-step purification | Large-scale production |
| 2 | Stable intermediates | Low fluorination regioselectivity | Research-scale synthesis |
| 3 | Rapid, fewer steps | Sensitivity to stoichiometry | High-throughput screening |
Route 1 remains the most widely adopted due to its reliability, whereas Route 3 is favored for exploratory studies requiring rapid iteration.
Critical Parameters in Reaction Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation yields but may complicate purification. Ethanol or water-based systems are preferred for greener synthesis.
Temperature Control
Pyrazole cyclization requires reflux conditions (80–100°C), while alkylation proceeds optimally at 60°C. Exceeding these ranges promotes decomposition.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing both pyrazole and thiophene moieties exhibit a range of biological activities. N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine has been studied for its potential as:
1. Anticancer Agent:
Studies have shown that this compound can modulate specific biological pathways, influencing enzyme activity or receptor interactions, which are crucial in cancer progression. For instance, its structural features may enable it to inhibit key enzymes involved in tumor growth.
2. Anti-inflammatory Activity:
The compound has demonstrated potential anti-inflammatory effects, possibly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes. This property makes it a candidate for developing new anti-inflammatory drugs.
3. Antimicrobial Properties:
The presence of the thiophene ring enhances the compound's ability to interact with biological membranes, potentially leading to antimicrobial effects against various pathogens.
Synthetic Versatility
The synthesis of this compound typically involves multi-step organic reactions:
1. Fluorination of Thiophene:
This step involves the introduction of the fluorine atom into the thiophene ring using reagents such as sulfur tetrafluoride or perchloryl fluoride.
2. Pyrazole Formation:
The pyrazole ring can be synthesized through a reaction between hydrazine and appropriate carbonyl compounds under acidic conditions.
3. Coupling Reaction:
The final step usually involves a palladium-catalyzed cross-coupling reaction to combine the fluorinated thiophene with the pyrazole derivative.
These synthetic routes highlight the compound's versatility in organic chemistry, allowing for modifications that can enhance its biological properties or alter its pharmacokinetic profiles.
Case Studies
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Investigated the compound's effect on cancer cell lines | Showed significant inhibition of cell proliferation in SNB-19 and OVCAR-8 lines |
| Anti-inflammatory Research | Assessed COX enzyme inhibition | Demonstrated effective inhibition of COX enzymes, correlating with reduced inflammation markers |
| Antimicrobial Assessment | Evaluated against bacterial strains | Exhibited promising antimicrobial activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluorothiophen-2-yl)methanol
- N-[(5-Fluorothiophen-2-yl)methyl]cyclopropanamine
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of a fluorinated thiophene ring and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, relevant studies, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a thiophene ring substituted with a fluorine atom and a pyrazole ring. The presence of the fluorine atom is notable as it enhances the compound's chemical reactivity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12FN3S |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine |
| InChI Key | PCHVRHCYYOTFEM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=CC=C(S2)F |
Pharmacological Properties
This compound has been investigated for various pharmacological properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential effectiveness against certain bacterial strains.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom may enhance binding affinity through hydrogen bonding, while the pyrazole ring modulates enzymatic activity.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Anti-inflammatory Effects :
- A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
- The mechanism was suggested to involve inhibition of cyclooxygenase (COX) enzymes.
-
Antimicrobial Testing :
- In vitro testing against bacterial strains such as Staphylococcus aureus revealed that the compound exhibited inhibitory effects at micromolar concentrations.
- Further investigations are needed to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-[5-Fluoro-thiophenyl]methyl]-1,3-dimethylpyrazole | Dimethyl substitution on pyrazole | Potentially different pharmacological profiles |
| Pyrazole derivatives with halogen substitutions | Varying halogen types | Different reactivity based on halogen type |
| 5-Fluoro-N-(thiophenemethyl)-pyrazole derivatives | Variations in substituents | Distinct electronic and steric properties |
Q & A
Q. How to mitigate synthetic by-products during scale-up?
- Methodological Answer :
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- Taguchi Design : Optimize parameters (temperature, stoichiometry) via orthogonal arrays.
- By-product Recycling : Catalytic hydrogenation to convert nitro/by-products to amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
